An In-depth Technical Guide to 1,2-Phenylene di(2-furoate): Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 1,2-Phenylene di(2-furoate): Synthesis, Characterization, and Potential Applications
Abstract
1,2-Phenylene di(2-furoate) is an aromatic diester comprising a catechol core functionalized with two 2-furoate ester groups. While not extensively documented in scientific literature, its unique structure, combining the versatile catechol scaffold with the biologically significant furoate moiety, suggests a rich potential for applications in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of 1,2-phenylene di(2-furoate), including its chemical structure, a proposed synthetic route with detailed experimental protocols, predicted physicochemical and spectroscopic properties based on analogous compounds, and a discussion of its potential applications. This document serves as a foundational resource for researchers interested in the synthesis and exploration of this novel compound.
Chemical Structure and Physicochemical Properties
1,2-Phenylene di(2-furoate) is structurally defined by a benzene ring with two ester groups attached to adjacent carbons (positions 1 and 2). Each ester linkage connects the phenyl ring to the carbonyl carbon of a 2-furoic acid moiety.
IUPAC Name: Benzene-1,2-diyl bis(furan-2-carboxylate) Molecular Formula: C₁₆H₁₀O₆ Molecular Weight: 298.25 g/mol
Chemical Structure Diagram
Caption: Chemical structure of 1,2-phenylene di(2-furoate).
Predicted Physicochemical Properties
As there is limited experimental data for this specific molecule, the following properties are estimated based on related aromatic esters and furoate derivatives.[1][2][3]
| Property | Predicted Value | Rationale / Reference Compound |
| Physical State | Crystalline solid | Aromatic esters with similar molecular weights are typically solids at room temperature. |
| Melting Point | 120-140 °C | Based on the melting points of similar aromatic diesters. |
| Boiling Point | > 400 °C (decomposes) | High molecular weight aromatic esters have high boiling points and may decompose before boiling.[2] |
| Solubility | Insoluble in water. Soluble in chlorinated solvents (DCM, chloroform), ethers (diethyl ether, THF), and acetone. | Ester functional groups lead to polarity, but the large aromatic structure reduces water solubility.[2] |
| logP (o/w) | 3.5 - 4.5 (estimated) | Based on the lipophilicity of the aromatic rings and ester groups. |
Synthesis and Purification
The most direct and efficient synthesis of 1,2-phenylene di(2-furoate) is the esterification of catechol with 2-furoyl chloride.[4][5][6] This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.
Reaction Scheme
Caption: Proposed synthesis of 1,2-phenylene di(2-furoate).
Experimental Protocol: Synthesis
This protocol is based on a general procedure for the synthesis of catechol diesters.[4]
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add catechol (1.0 eq.) and anhydrous acetone (or dichloromethane, DCM).
-
Base Addition: Add triethylamine (2.2 eq.) to the flask and purge the system with nitrogen for 20-30 minutes while stirring. Cool the mixture to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve 2-furoyl chloride (2.1 eq.) in anhydrous acetone (or DCM) and add it to the dropping funnel. Add the 2-furoyl chloride solution dropwise to the catechol mixture over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and filter to remove the triethylammonium chloride precipitate.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Causality Behind Experimental Choices
-
Anhydrous Conditions: The use of dry glassware and solvents is crucial as 2-furoyl chloride is highly reactive towards water, which would lead to the formation of 2-furoic acid and reduce the yield.[6]
-
Base: Triethylamine acts as an acid scavenger, neutralizing the HCl formed during the reaction. This prevents the protonation of the catechol hydroxyl groups, which would deactivate them towards nucleophilic attack.[4]
-
Dropwise Addition at 0°C: The reaction is exothermic. Slow addition at a low temperature helps to control the reaction rate and prevent unwanted side reactions.
Predicted Spectroscopic Characterization
The structural elucidation of the synthesized 1,2-phenylene di(2-furoate) would rely on a combination of spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy
The NMR spectra are predicted based on data from similar furoate and aromatic esters.[7][8][9]
¹H NMR (in CDCl₃, predicted):
-
Phenyl protons: A multiplet in the range of δ 7.2-7.5 ppm, integrating to 4H.
-
Furan protons:
-
H5 (adjacent to oxygen): A doublet of doublets around δ 7.6-7.8 ppm (2H).
-
H3 (adjacent to carbonyl): A doublet of doublets around δ 7.2-7.4 ppm (2H).
-
H4: A doublet of doublets (or triplet) around δ 6.5-6.7 ppm (2H).
-
¹³C NMR (in CDCl₃, predicted):
-
Carbonyl Carbon: δ 157-159 ppm.[7]
-
Phenyl Carbons:
-
Carbons attached to oxygen (C1, C2): δ 140-145 ppm.
-
Other aromatic carbons: δ 120-130 ppm.
-
-
Furan Carbons:
FT-IR Spectroscopy
The infrared spectrum will be dominated by the characteristic vibrations of the aromatic ester functional groups.[10][11][12]
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 1730-1715 | C=O stretch (aromatic ester) | Strong, sharp |
| 1600-1450 | C=C stretch (aromatic and furan rings) | Medium to strong |
| 1310-1250 | C-C-O stretch (asymmetric) | Strong |
| 1130-1100 | O-C-C stretch (symmetric) | Strong |
The C=O stretching frequency is expected to be in the lower end of the typical ester range due to conjugation with both the furan and phenyl rings.[10][11]
Mass Spectrometry
Mass spectrometry would be used to confirm the molecular weight and provide structural information through fragmentation patterns.[13][14]
-
Molecular Ion (M⁺•): A prominent peak is expected at m/z = 298.25.
-
Key Fragmentation Pathways:
-
Loss of a furoyl group (-C₅H₃O₂) to give a fragment at m/z = 203.
-
Formation of the furoyl cation (C₅H₃O⁺) at m/z = 95.
-
Cleavage of the ester bond with charge retention on the phenoxy portion.
-
Potential Applications in Drug Development and Materials Science
The hybrid structure of 1,2-phenylene di(2-furoate) suggests several potential applications.
Medicinal Chemistry and Drug Development
-
Antimicrobial and Anti-inflammatory Agent: The furan nucleus is a well-established pharmacophore present in many compounds with antimicrobial and anti-inflammatory properties.[15][16][17][18] The diester could act as a prodrug, releasing 2-furoic acid upon hydrolysis.
-
Antioxidant Properties: The catechol moiety is known for its antioxidant and radical-scavenging abilities.[19][20][21][22] While the hydroxyl groups are esterified, the core structure may still impart some antioxidant character or be metabolized to release the active catechol.
-
Enzyme Inhibition: Catechol-containing molecules are known to interact with various enzymes, and this compound could be explored as an inhibitor for targets such as catechol-O-methyltransferase (COMT).[23]
Materials Science
-
Monomer for Polyesters: The difunctional nature of this molecule makes it a potential monomer for the synthesis of novel polyesters with unique thermal and optical properties derived from the furan and phenyl rings.
-
Ligand for Coordination Chemistry: The oxygen atoms of the ester and furan groups can act as coordination sites for metal ions, making it a potential ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers.
Conclusion
1,2-Phenylene di(2-furoate) represents an intriguing yet underexplored molecule with significant potential. By leveraging established synthetic methodologies for catechol diesters, it can be readily prepared and characterized. Its structure, combining the functionalities of catechols and furoates, provides a strong rationale for its investigation in drug discovery as a potential antimicrobial, anti-inflammatory, or antioxidant agent. Furthermore, its application as a building block in materials science warrants exploration. This guide provides the necessary foundational knowledge for researchers to embark on the synthesis and evaluation of this promising compound.
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